molecular formula C9H18N2Sn B14657028 1-(Triethylstannyl)-1H-imidazole CAS No. 45980-94-7

1-(Triethylstannyl)-1H-imidazole

Cat. No.: B14657028
CAS No.: 45980-94-7
M. Wt: 272.96 g/mol
InChI Key: RUVOQOOLAPIXHH-UHFFFAOYSA-N
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Description

1-(Triethylstannyl)-1H-imidazole is an organotin compound that features a triethylstannyl group attached to an imidazole ring. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triethylstannyl group imparts unique chemical properties to the imidazole ring, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-(Triethylstannyl)-1H-imidazole typically involves the reaction of imidazole with triethylstannyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product.

Synthetic Route:

  • Imidazole + Triethylstannyl chloride → this compound
  • Base (e.g., NaH or KOtBu) is added to deprotonate the imidazole, enhancing its nucleophilicity.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to complete the reaction.

Industrial Production: While the laboratory-scale synthesis is well-documented, industrial production methods may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high yields.

Chemical Reactions Analysis

1-(Triethylstannyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of oxidized tin species.

Reduction:

  • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin species.

Substitution:

  • The triethylstannyl group can be substituted with other functional groups using reagents like halogens (e.g., bromine or iodine) or organometallic reagents (e.g., Grignard reagents).

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-CPBA
  • Reducing agents: LiAlH4, NaBH4
  • Substitution reagents: Halogens, Grignard reagents

Major Products:

  • Oxidized tin species
  • Reduced tin species
  • Substituted imidazole derivatives

Scientific Research Applications

1-(Triethylstannyl)-1H-imidazole finds applications in various scientific research fields:

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of the triethylstannyl group.
  • Acts as a precursor for the synthesis of other organotin compounds.

Biology:

  • Investigated for its potential use in biological assays and as a probe for studying biological systems.

Medicine:

  • Explored for its potential therapeutic applications, including its use as an antifungal or antibacterial agent.

Industry:

  • Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Triethylstannyl)-1H-imidazole involves its interaction with molecular targets through the triethylstannyl group. The tin atom can coordinate with various nucleophiles, facilitating reactions such as substitution or addition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s reactivity and specificity.

Molecular Targets and Pathways:

  • Coordination with nucleophiles
  • Hydrogen bonding and π-π interactions
  • Participation in catalytic cycles

Comparison with Similar Compounds

  • 1-(Trimethylstannyl)-1H-imidazole
  • 1-(Tri-n-butylstannyl)-1H-imidazole
  • 1-(Triethylsilyl)-1H-imidazole

Uniqueness:

  • The triethylstannyl group provides a balance between steric bulk and reactivity, making it more versatile than trimethylstannyl or tri-n-butylstannyl derivatives.
  • The imidazole ring offers unique electronic properties, enhancing the compound’s reactivity in various chemical reactions.

Properties

CAS No.

45980-94-7

Molecular Formula

C9H18N2Sn

Molecular Weight

272.96 g/mol

IUPAC Name

triethyl(imidazol-1-yl)stannane

InChI

InChI=1S/C3H3N2.3C2H5.Sn/c1-2-5-3-4-1;3*1-2;/h1-3H;3*1H2,2H3;/q-1;;;;+1

InChI Key

RUVOQOOLAPIXHH-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)N1C=CN=C1

Origin of Product

United States

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